Fmoc-4,4,4-trifluoro-DL-valine
Overview
Description
Fmoc-4,4,4-trifluoro-DL-valine is an Fmoc protected valine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Valine, one of the simplest amino acids, has an isopropyl group as the side chain .
Synthesis Analysis
The Fmoc group in Fmoc-4,4,4-trifluoro-DL-valine is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .Molecular Structure Analysis
The molecular formula of Fmoc-4,4,4-trifluoro-DL-valine is C20H18F3NO4 . Its molecular weight is 393.36 . The IUPAC name is N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4,4,4-trifluorovaline .Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-4,4,4-trifluoro-DL-valine include a molecular weight of 393.36 and a molecular formula of C20H18F3NO4 .Scientific Research Applications
Surfactant Properties and Chiroptical Spectroscopy Fmoc-amino acids, including variants similar to Fmoc-4,4,4-trifluoro-DL-valine, have been identified for their surfactant properties. Researchers Vijay and Polavarapu (2012) discovered that sodium salts of these Fmoc-amino acids show concentration-dependent solution behavior and form structures like bilayers. This characteristic was confirmed by tensiometry measurements. Moreover, these compounds exhibit unique chiroptical properties such as optical rotation and circular dichroism, suggesting potential research areas in chiroptical spectroscopy (Vijay & Polavarapu, 2012).
Preparative Method for Asymmetric Synthesis The asymmetric synthesis of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, closely related to Fmoc-4,4,4-trifluoro-DL-valine, is of high interest for bioisostere drug design. Han et al. (2019) disclosed a large-scale preparation method for (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, demonstrating its importance in synthetic chemistry and potential applications in drug development (Han et al., 2019).
Peptide Synthesis and Deprotection The role of Fmoc-protected amino acids, including Fmoc-4,4,4-trifluoro-DL-valine, in peptide synthesis is crucial. Akaji et al. (1990) explored the use of tetrafluoroboric acid in trifluoroacetic acid as a deprotecting agent in Fmoc-based solid-phase peptide synthesis. This method proved effective in synthesizing complex peptides without significant side reactions, highlighting the utility of Fmoc-protected amino acids in peptide synthesis (Akaji et al., 1990).
Nanoassembly Formation and Gelation The self-assembly and gelation properties of Fmoc-valine conjugates, closely related to Fmoc-4,4,4-trifluoro-DL-valine, have been studied by Romanelli et al. (2015). They investigated the formation of nanoassemblies using amide derivatives of Fmoc-valine, revealing insights into the morphologies and thermal properties of these materials. Such studies are significant for potential applications in drug delivery and tissue engineering (Romanelli, Hartnett, & Banerjee, 2015).
Role in Solid Phase Synthesis Fmoc-protected amino acids, such as Fmoc-4,4,4-trifluoro-DL-valine, play a key role in solid phase peptide synthesis. Meienhofer et al. (2009) highlighted the utility of nonhydrolytic base cleavage of alpha-amino protective groups in this process, showing the importance of Fmoc group in the synthesis of complex peptides (Meienhofer et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4/c1-11(20(21,22)23)17(18(25)26)24-19(27)28-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKIPVHGUGHMCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4,4,4-trifluoro-DL-valine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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